Ethyl 6-oxo-6-(4-propylphenyl)hexanoate
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Description
Synthesis Analysis
The synthesis of ethyl hexanoate derivatives often involves the formation of complex intermediates and the use of catalysts to promote specific reactions. For example, the synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives involves the preparation of intermediates with varying side chains and substituents . Similarly, the synthesis of ethyl 6-aryl-3-ethoxy-6-oxo-2,4-hexadienoates is achieved through the Wittig reaction and subsequent oxidation processes . These methods could potentially be adapted for the synthesis of Ethyl 6-oxo-6-(4-propylphenyl)hexanoate.
Molecular Structure Analysis
The molecular structure of ethyl hexanoate derivatives can be complex, with the potential for polymorphism as seen in the case of 6-oxo-6-(phenylamino)hexanoic acid . Crystal and molecular structure studies, such as those performed on diethyl 6-[4-(4'-nitrophenylazo)phenoxy]hexylmalonate, provide detailed information on the molecular conformation and packing within the crystal lattice . These studies are crucial for understanding the physical properties and reactivity of the compound.
Chemical Reactions Analysis
Ethyl hexanoate derivatives can undergo a variety of chemical reactions. For instance, ethyl 6-aryl-3-ethoxy-6-oxo-2,4-hexadienoates can react with acids, bases, and amines to yield different products, indicating a rich chemistry that could be explored for Ethyl 6-oxo-6-(4-propylphenyl)hexanoate . The reactivity of these compounds is influenced by the presence of functional groups and the overall molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl hexanoate derivatives are influenced by their molecular structure. For example, the presence of substituents can affect the melting point, solubility, and stability of the compound. The crystal structures of related compounds provide insights into intermolecular interactions that can influence these properties . Additionally, the synthesis methods can introduce chiral centers, which are important for the biological activity of the compounds .
Scientific Research Applications
Synthesis and Reactions
Ethyl 6-oxo-6-(4-propylphenyl)hexanoate has been a subject of interest in the field of organic synthesis. For instance, Tanaka et al. (1996) discussed its synthesis and reactions, highlighting its role in the preparation of biologically interesting compounds through processes like the Witting reaction and oxidation with activated manganese (IV) oxide (Tanaka et al., 1996).
Structural and Optical Properties
The structural and optical properties of derivatives related to ethyl 6-oxo-6-(4-propylphenyl)hexanoate have also been studied. Zeyada et al. (2016) investigated the properties of thin films of 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl) - 5, 6- dihydro - 4H-pyrano derivatives, revealing insights into their polycrystalline nature and optical characteristics (Zeyada et al., 2016).
Catalysis and Synthesis
In catalysis and synthesis, Zhao Qing-lan (2007) demonstrated the use of ethyl 6-oxo-6-(4-propylphenyl)hexanoate in the preparation of plant growth regulators, utilizing cation resin as a catalyst (Zhao Qing-lan, 2007).
Polymer Science
From a polymer science perspective, Meng et al. (1996) explored the copolymerization of derivatives related to ethyl 6-oxo-6-(4-propylphenyl)hexanoate, examining interactions between azo and side groups, which resulted in significant properties like photoinduced birefringence (Meng et al., 1996).
Antimicrobial Applications
Tiwari et al. (2018) reported on the synthesis of chromone-pyrimidine coupled derivatives of ethyl 6-oxo-6-(4-propylphenyl)hexanoate, evaluating their antimicrobial activity and toxicity. This study underscores the compound's potential in medicinal chemistry (Tiwari et al., 2018).
properties
IUPAC Name |
ethyl 6-oxo-6-(4-propylphenyl)hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-3-7-14-10-12-15(13-11-14)16(18)8-5-6-9-17(19)20-4-2/h10-13H,3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNSVOYUADPLIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-oxo-6-(4-propylphenyl)hexanoate |
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